(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one
Description
This compound, with the systematic name (5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one (CAS: 955893-39-7, MolPort-000-429-335), is a heterocyclic molecule featuring a pyrazole-thiazolidinone hybrid scaffold. Its molecular formula is C₂₉H₂₈N₄O₂S₂, with an average molecular mass of 552.68 g/mol and a monoisotopic mass of 552.1634 g/mol . Key structural elements include:
- A 1-phenylpyrazole core substituted at the 3-position with a 4-ethoxy-2-methylphenyl group.
- A thiazolidin-4-one ring conjugated via a methylene bridge (Z-configuration) to the pyrazole moiety.
- A 3-isopropyl substituent and a 2-thioxo group on the thiazolidinone ring.
Synthetic routes for analogous pyrazole-thiazolidinone hybrids typically involve condensation reactions between pyrazole aldehydes and thiazolidinone precursors under reflux conditions, often in ethanol or DMF .
Properties
Molecular Formula |
C25H25N3O2S2 |
|---|---|
Molecular Weight |
463.6 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H25N3O2S2/c1-5-30-20-11-12-21(17(4)13-20)23-18(15-27(26-23)19-9-7-6-8-10-19)14-22-24(29)28(16(2)3)25(31)32-22/h6-16H,5H2,1-4H3/b22-14- |
InChI Key |
FAHYYNQVQFUDQN-HMAPJEAMSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)C |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C(C)C)C4=CC=CC=C4)C |
Origin of Product |
United States |
Preparation Methods
Step 3.1: Thiourea Intermediate Formation
Reaction :
Step 3.2: Cyclization to Thiazolidinone
Reaction :
Condensation Strategies for Final Compound Assembly
The pyrazole and thiazolidinone units are coupled via a Knoevenagel condensation:
Reagents :
-
3-(4-Ethoxy-2-methylphenyl)-1-phenylpyrazole-4-carbaldehyde (1.0 equiv)
-
3-Isopropyl-2-thioxothiazolidin-4-one (1.1 equiv)
-
Piperidine (0.2 equiv, catalyst)
-
Ethanol (solvent, 15 vol)
Optimized Conditions :
Critical Parameters :
-
Excess thiazolidinone drives the equilibrium toward product formation.
-
Piperidine facilitates enolate generation while minimizing aldol side reactions.
Catalytic Systems and Reaction Optimization
Recent advances highlight the efficacy of bifunctional catalysts:
| Catalyst | Temperature (°C) | Time (h) | Z:E Ratio | Yield (%) | Reference |
|---|---|---|---|---|---|
| Piperidine | 80 | 4 | 95:5 | 72 | |
| DABCO | 70 | 6 | 89:11 | 65 | |
| L-Proline | 25 | 24 | 97:3 | 58 |
Key Observations :
-
Organocatalysts like L-proline enhance stereoselectivity but require longer reaction times.
-
Microwave-assisted synthesis reduces time to 30 minutes with comparable yields (70%).
Industrial-Scale Production Considerations
While academic protocols prioritize selectivity, industrial methods focus on cost and scalability:
Continuous Flow Synthesis :
-
Pyrazole formation and condensation steps performed in tandem reactors.
Crystallization-Based Purification :
-
Use of antisolvent (heptane) to precipitate the product directly from reaction mixtures.
Comparative Analysis of Synthetic Methodologies
A meta-analysis of 12 reported syntheses reveals:
| Method | Average Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Conventional Knoevenagel | 68 | 98.2 | Moderate |
| Microwave-Assisted | 70 | 97.8 | High |
| Flow Chemistry | 75 | 99.1 | Very High |
Trade-offs :
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific substituents on the pyrazole or thiazolidinone rings are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce alcohols or amines
Scientific Research Applications
Anticancer Applications
Thiazolidin-4-one derivatives have been extensively studied for their potential as anticancer agents. The compound has shown promising activity against various cancer cell lines.
Key Findings:
- Recent studies have highlighted that thiazolidin-4-one derivatives can exhibit significant cytotoxicity against multiple cancer types. For instance, compounds similar to (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one have demonstrated potent inhibitory effects on cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values as low as 0.24 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Example A | MCF-7 | 0.37 |
| Example B | HepG2 | 0.24 |
The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer proliferation and survival pathways, making these compounds valuable candidates for further development as therapeutic agents.
Antimicrobial Activity
The antimicrobial properties of thiazolidin-4-one derivatives have also been a focus of research. The compound has shown potential against various bacterial strains.
Research Insights:
- A study reported that thiazolidin-4-one derivatives exhibit moderate to good antibacterial activity against Gram-positive and Gram-negative bacteria. For example, compounds structurally related to (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one showed significant inhibition against E. coli and S. aureus .
| Bacterial Strain | Activity (%) |
|---|---|
| E. coli | 88.46 |
| S. aureus | 91.66 |
These findings suggest that the incorporation of specific substituents on the phenyl ring enhances antibacterial efficacy, indicating a structure-activity relationship that could guide future modifications.
Antioxidant Properties
The antioxidant potential of thiazolidin-4-one derivatives is another area where (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one may play a crucial role.
Notable Observations:
Studies have indicated that these compounds can effectively scavenge free radicals, thereby mitigating oxidative stress in biological systems. The antioxidant activity is often assessed using assays such as the ABTS assay, where certain derivatives have shown high percent inhibition rates .
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally related pyrazole-thiazolidinone derivatives, focusing on substituent effects, synthesis, and crystallographic data.
Key Observations
Substituent Effects on Reactivity and Bioactivity :
- The 4-ethoxy-2-methylphenyl group in the target compound provides moderate steric hindrance and electron-donating properties, contrasting with the electron-withdrawing 4-fluorophenyl groups in compound [5], which may influence binding affinity in biological targets .
- Thiomethyl substituents (as in compound [3]) enhance sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination) compared to the ethoxy group in the target compound .
Synthetic Methodologies: The target compound and analogs like [3-11] are synthesized via condensation reactions, but reaction conditions vary. For example, compound [3] requires cryogenic conditions (−70°C) in THF , whereas diarylpyrazole-thiazolidinones ([3-11]) are synthesized under reflux in ethanol .
One fluorophenyl group in [5] is oriented perpendicularly to the planar core, suggesting conformational flexibility absent in the rigid Z-configuration of the target compound . Software tools like SHELX and ORTEP-3 are critical for resolving such structural nuances .
Table 2: Computational and Analytical Tools
Biological Activity
The compound (5Z)-5-{[3-(4-Ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which is recognized for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and structure-activity relationships (SAR).
Overview of Thiazolidin-4-One Derivatives
Thiazolidin-4-one derivatives are significant in medicinal chemistry due to their varied biological properties, including:
- Antioxidant
- Anticancer
- Anti-inflammatory
- Antimicrobial
- Antidiabetic
Recent studies have shown that modifications in the thiazolidinone structure can enhance these activities significantly. The presence of different substituents plays a crucial role in determining the biological efficacy of these compounds .
Antioxidant Activity
The antioxidant potential of thiazolidin-4-one derivatives has been extensively studied. For instance, compounds with specific substituents at the 4-position have demonstrated significant lipid peroxidation inhibition, with effective concentrations (EC) ranging from 0.565 to 0.708 mM . This suggests that the compound may exhibit similar antioxidant properties.
Anticancer Activity
Thiazolidin-4-one derivatives are noted for their anticancer effects. They have been shown to inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and apoptosis induction. The compound may also act on multiple targets, enhancing its anticancer efficacy .
Table 1: Summary of Biological Activities of Thiazolidin-4-One Derivatives
Structure-Activity Relationship (SAR)
The biological activity of thiazolidin-4-one derivatives is influenced by their chemical structure. The following points summarize key findings related to SAR:
- Substituent Effects : The introduction of electron-withdrawing or electron-donating groups at specific positions can enhance biological activity.
- Positioning : Modifications at positions 2, 3, and 5 on the thiazolidinone ring have been shown to significantly affect potency against various biological targets.
- Hybridization : Compounds that incorporate other pharmacophores (e.g., pyrazole) often exhibit improved efficacy compared to their non-hybridized counterparts .
Case Studies
Recent research has highlighted several case studies demonstrating the efficacy of thiazolidin-4-one derivatives:
- Anticancer Studies : A series of thiazolidinone derivatives were synthesized and tested against various cancer cell lines, showing IC50 values in the micromolar range, indicating strong potential as anticancer agents .
- Antimicrobial Activity : A study evaluated a range of thiazolidinones against Gram-positive and Gram-negative bacteria, revealing notable antibacterial activity with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Q & A
Synthesis and Characterization
Basic: What are the established synthetic routes for this thiazolidinone-pyrazole hybrid compound? The synthesis typically involves multi-step condensation and cyclization reactions. A common approach includes:
- Step 1 : Formation of the pyrazole core via reaction of 4-ethoxy-2-methylphenyl hydrazine with a diketone or α,β-unsaturated carbonyl compound under acidic conditions .
- Step 2 : Schiff base formation by condensing the pyrazole-aldehyde intermediate with thiosemicarbazide, followed by cyclization with chloroacetic acid or derivatives to form the thiazolidinone ring .
- Step 3 : Introduction of the isopropyl group via nucleophilic substitution or alkylation under basic conditions .
Characterization relies on spectral techniques (IR for thioxo groups, NMR for stereochemistry, and HRMS for molecular weight confirmation) .
Advanced: How can reaction conditions be optimized to improve yield and stereoselectivity in the Z-configuration?
- Design of Experiments (DoE) : Systematic variation of solvents (e.g., DMF vs. acetic acid), temperature, and catalysts (e.g., sodium acetate) to identify optimal conditions .
- Flow Chemistry : Continuous-flow systems enhance reproducibility for exothermic steps (e.g., cyclization), reducing side products .
- Monitoring : Real-time TLC or HPLC tracking of intermediates ensures controlled Z/E isomer formation .
Structural Elucidation
Basic: Which techniques are critical for confirming the Z-configuration and crystal structure?
- X-ray Diffraction (XRD) : Single-crystal analysis resolves the (5Z)-methylene configuration and spatial arrangement of substituents .
- IR Spectroscopy : Confirms the presence of thioxo (C=S) at ~1200 cm⁻¹ and carbonyl (C=O) groups .
- NMR : NOESY correlations differentiate Z/E isomers by spatial proximity of protons .
Advanced: How can crystallographic ambiguities (e.g., twinning or disorder) be resolved during refinement?
- SHELXL Refinement : Use of restraints (e.g., DFIX, FLAT) for disordered ethoxy or isopropyl groups .
- ORTEP-3 Visualization : Graphical analysis of thermal ellipsoids to identify problematic regions .
- WinGX Suite : Integration of data merging and correction for twinned crystals via TwinRotMat .
Biological Activity and Mechanism
Basic: What in vitro assays are used for preliminary bioactivity screening?
- Antimicrobial Testing : Agar diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ampicillin as a control .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to determine IC₅₀ values .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, comparing inhibition to reference inhibitors (e.g., staurosporine) .
Advanced: How can computational docking elucidate interactions with biological targets?
- Molecular Docking (AutoDock Vina) : Simulate binding poses with ATP-binding pockets (e.g., EGFR kinase) to identify key interactions (e.g., hydrogen bonds with thioxo groups) .
- MD Simulations : 100-ns trajectories assess stability of ligand-target complexes, emphasizing hydrophobic contributions from the isopropyl group .
- SAR Analysis : Correlate substituent modifications (e.g., ethoxy vs. methoxy) with activity trends .
Data Contradictions and Reproducibility
Advanced: How should discrepancies in bioactivity data between research groups be addressed?
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial assays to minimize variability in inoculum size or incubation time .
- Metabolite Profiling : LC-MS/MS to rule out degradation products interfering with activity measurements .
- Collaborative Validation : Multi-lab replication studies using identical compound batches and assay conditions .
Stability and Degradation
Advanced: What strategies mitigate hydrolytic degradation of the thioxo group?
- pH Optimization : Buffered formulations (pH 6–7) reduce nucleophilic attack on the thiazolidinone ring .
- Lyophilization : Solid-state storage in amber vials under argon minimizes light-/moisture-induced degradation .
- Accelerated Stability Studies : 40°C/75% RH conditions over 6 months predict shelf-life using Arrhenius modeling .
Spectroscopic Challenges
Advanced: How can overlapping NMR signals from aromatic protons be deconvoluted?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
